molecular formula C5H9Na2O8P B020896 Sodium 5-O-(hydroxyphosphinato)-D-xylulose CAS No. 105931-44-0

Sodium 5-O-(hydroxyphosphinato)-D-xylulose

Cat. No. B020896
M. Wt: 252.09 g/mol
InChI Key: OVHWWORCLJVDMI-TYSVMGFPSA-M
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Description

The compound is a sodium salt of a phosphinato derivative of D-xylulose. D-xylulose is a type of sugar, and phosphinato refers to a functional group involving phosphorus .


Chemical Reactions Analysis

Again, without specific data, it’s difficult to provide details on the chemical reactions this compound might undergo. As a sugar derivative, it could potentially participate in various carbohydrate chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a sodium salt, it would likely be soluble in water. The presence of the phosphinato group might also confer some interesting chemical properties .

Safety And Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could potentially be of interest in fields like medicinal chemistry, materials science, or biochemistry .

properties

IUPAC Name

sodium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h4-6,8-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHWWORCLJVDMI-TYSVMGFPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635542
Record name Sodium 5-O-(hydroxyphosphinato)-D-xylulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-O-(hydroxyphosphinato)-D-xylulose

CAS RN

105931-44-0
Record name Sodium 5-O-(hydroxyphosphinato)-D-xylulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 5-O-(hydroxyphosphinato)-D-xylulose
Reactant of Route 2
Sodium 5-O-(hydroxyphosphinato)-D-xylulose
Reactant of Route 3
Sodium 5-O-(hydroxyphosphinato)-D-xylulose
Reactant of Route 4
Sodium 5-O-(hydroxyphosphinato)-D-xylulose
Reactant of Route 5
Sodium 5-O-(hydroxyphosphinato)-D-xylulose
Reactant of Route 6
Sodium 5-O-(hydroxyphosphinato)-D-xylulose

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